Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

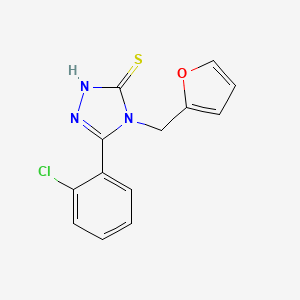

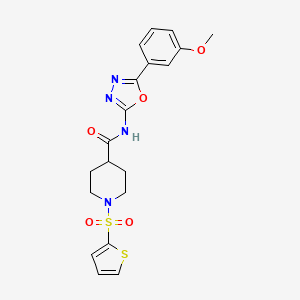

Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with two methyl groups at the 3rd and 5th positions . This compound is related to other compounds that have shown promising potential in cancer therapy .

Synthesis Analysis

The synthesis of related compounds involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine . In a study, 94 derivatives of a similar compound were designed and synthesized to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The isoxazole ring is a key structural feature, and the compound also contains a propanamido group and a thiophene ring .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the isoxazole ring, propanamido group, and thiophene ring can all influence its reactivity .Applications De Recherche Scientifique

Anticancer and Antitumor Applications

Research on structurally similar compounds to Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate has demonstrated significant potential in anticancer and antitumor applications. For instance, studies on ethyl 2-substituted-aminothiazole-4-carboxylate analogs revealed remarkable in vitro antitumor activity against various human tumor cell lines, showcasing the potential for these compounds to serve as bases for developing novel anticancer agents (El-Subbagh et al., 1999; El-Subbagh et al., 1999).

Material Science and Dyeing Applications

Compounds with the thiophene moiety, akin to the subject compound, have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, exhibiting excellent wash, perspiration, sublimation, and rub fastness ratings, albeit with poor photostability. This application demonstrates the compound's relevance in material science, particularly in textile engineering (Iyun et al., 2015).

Bioactive Compound Development

Further studies on modifications and derivatives of ethyl 2-aminothiophene carboxylate compounds have led to the discovery of bioactive molecules with potential antimicrobial and antioxidant properties. These findings highlight the versatility of such compounds in the development of new bioactive agents for medical applications (Desai et al., 2019; Sudhana & Adi, 2019).

Pharmaceutical Research

The synthetic versatility of compounds related to Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate enables the exploration of novel pharmaceutical agents. Research into the structure-activity relationships and molecular mechanisms of these compounds offers promising avenues for overcoming drug resistance in cancer treatments, underlining their significance in pharmaceutical research (Das et al., 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 5-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-5-21-16(20)15-9(2)8-14(23-15)17-13(19)7-6-12-10(3)18-22-11(12)4/h8H,5-7H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQNDGDZKPBYHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CCC2=C(ON=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B2997743.png)

![2-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-4-amine](/img/structure/B2997746.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2997749.png)

![N-[(5-methyl-2-furyl)methyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2997753.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2997765.png)